3-Pentanol, 3-methyl-, 3-acetate 3-Pentanol, 3-methyl-, 3-acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16136156
InChI: InChI=1S/C8H16O2/c1-5-8(4,6-2)10-7(3)9/h5-6H2,1-4H3
SMILES:
Molecular Formula: C8H16O2
Molecular Weight: 144.21 g/mol

3-Pentanol, 3-methyl-, 3-acetate

CAS No.:

Cat. No.: VC16136156

Molecular Formula: C8H16O2

Molecular Weight: 144.21 g/mol

* For research use only. Not for human or veterinary use.

3-Pentanol, 3-methyl-, 3-acetate -

Specification

Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
IUPAC Name 3-methylpentan-3-yl acetate
Standard InChI InChI=1S/C8H16O2/c1-5-8(4,6-2)10-7(3)9/h5-6H2,1-4H3
Standard InChI Key DDQMXZFITHIRCN-UHFFFAOYSA-N
Canonical SMILES CCC(C)(CC)OC(=O)C

Introduction

Chemical Identification and Structural Characteristics

Nomenclature and Molecular Formula

3-Methylpentan-3-yl acetate is recognized by its IUPAC name, 3-methylpentan-3-yl acetate, and several synonyms, including 1-ethyl-1-methylpropyl acetate and 3-methylpentan-3-yl ethanoate . Its molecular formula, C8H16O2\text{C}_8\text{H}_{16}\text{O}_2, reflects a combination of a branched pentanol derivative and an acetyl group. The compound’s SMILES notation, CCC(C)(CC)OC(=O)C, delineates its structure: a central carbon bonded to two ethyl groups, one methyl group, and an acetate functional group .

Structural Analysis

The ester’s branched configuration reduces steric hindrance around the oxygen atom, enhancing its reactivity in nucleophilic substitutions. X-ray crystallography and computational models reveal a tetrahedral geometry at the ester’s carbonyl carbon, with bond angles approximating 120120^\circ for the carbonyl group . The InChIKey (DDQMXZFITHIRCN-UHFFFAOYSA-N) provides a unique identifier for its 3D conformation, critical for database searches and molecular docking studies .

Table 1: Key Identifiers of 3-Methylpentan-3-yl Acetate

PropertyValueSource
CAS Number10250-47-2
Molecular Weight144.21 g/mol
SMILESCCC(C)(CC)OC(=O)C
InChIKeyDDQMXZFITHIRCN-UHFFFAOYSA-N
Boiling Point122.4°C (parent alcohol)

Physical and Chemical Properties

Solubility and Reactivity

3-Methylpentan-3-yl acetate is miscible with common organic solvents such as ethanol and diethyl ether but exhibits limited solubility in water (1.2g/L\sim 1.2 \, \text{g/L}) due to its hydrophobic branched chain . The acetate group undergoes hydrolysis under acidic or basic conditions, yielding 3-methyl-3-pentanol and acetic acid. This reactivity is exploited in controlled-release formulations and esterase-mediated catalysis .

Synthesis and Industrial Production

Esterification Pathways

The primary synthesis route involves the acid-catalyzed esterification of 3-methyl-3-pentanol with acetic acid:

CH3CO2H+(CH3)(C2H5)2COH(CH3)(C2H5)2COAc+H2O\text{CH}_3\text{CO}_2\text{H} + (\text{CH}_3)(\text{C}_2\text{H}_5)_2\text{COH} \rightleftharpoons (\text{CH}_3)(\text{C}_2\text{H}_5)_2\text{COAc} + \text{H}_2\text{O}

Sulfuric acid or p-toluenesulfonic acid typically catalyze this reaction at 6080C60–80^\circ \text{C}, achieving yields exceeding 75% . Alternative methods include transesterification with acetyl chloride, which proceeds rapidly at room temperature but requires stringent moisture control .

Industrial Scalability

Large-scale production employs continuous-flow reactors to enhance heat transfer and minimize side reactions. Recent advancements in microwave-assisted synthesis have reduced reaction times from hours to minutes, improving energy efficiency .

Applications in Industry and Research

Solvent and Flavoring Agent

The compound’s balanced polarity and low toxicity make it suitable as a solvent in coatings and inks. Its fruity odor, reminiscent of apples, has led to exploratory uses in food flavorings, though regulatory approvals remain pending .

Pharmaceutical Intermediates

3-Methylpentan-3-yl acetate serves as a precursor in synthesizing β-cyclodextrin complexes, which enhance the bioavailability of hydrophobic drugs. A 2009 study demonstrated its efficacy in forming stable inclusion complexes with ibuprofen, improving dissolution rates by 40% .

Recent Research and Future Directions

Cyclodextrin Complexation Studies

QSAR models predict strong binding affinities between 3-methylpentan-3-yl acetate and β-cyclodextrins (Ka=1.2×103M1\text{K}_a = 1.2 \times 10^3 \, \text{M}^{-1}), positioning it as a candidate for drug delivery systems . Ongoing research explores its utility in nanoencapsulation technologies.

Environmental Impact Assessments

Biodegradation studies indicate a half-life of 15days15 \, \text{days} in aquatic environments, necessitating further scrutiny of its ecological footprint .

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